

AZD5462 Structure-Activity Relationship: A Technical Guide

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Compound of Interest

Compound Name: AZD5462

Cat. No.: B12405063

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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of **AZD5462**, a selective, orally bioavailable allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). **AZD5462** is currently under investigation as a potential therapeutic for heart failure. This document outlines the medicinal chemistry evolution from early leads to the clinical candidate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Introduction

AZD5462 is a novel small molecule that acts as a pharmacological mimic of relaxin H2, the endogenous ligand for RXFP1.[1][2] Activation of RXFP1 is associated with beneficial cardiovascular effects, including anti-fibrotic and anti-inflammatory properties, making it a promising target for the treatment of heart failure.[3][4] The development of an oral small-molecule agonist like **AZD5462** represents a significant advancement over the administration of recombinant relaxin peptides.[5][6]

The discovery of **AZD5462** originated from the high-throughput screening hit ML290, which was subsequently optimized to the potent but metabolically unstable compound AZ7976.[2][3] Further medicinal chemistry efforts focused on improving metabolic stability and pharmacokinetic properties led to the identification of **AZD5462**. [2][7]

Structure-Activity Relationship (SAR)

The optimization of the lead compound ML290 to the clinical candidate **AZD5462** involved systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. The key structural changes included the removal of a metabolically labile SF5 substituent and the replacement of a phenyl ring with an aliphatic fragment to reduce the LogD.[8]

Quantitative SAR Data

The following table summarizes the in vitro potency of **AZD5462** and its precursors in various cell lines. Potency is expressed as pEC50 from cAMP accumulation assays.

Compound	Human CHO-K1 RXFP1 pEC50	Human HEK293 RXFP1 pEC50	Cynomolgus HEK293 RXFP1 pEC50	Rat CHO-K1 RXFP1 pEC50
AZD5462	7.7	7.4	7.4	5.29

Data sourced from BioWorld.[9]

Pharmacokinetics

Pharmacokinetic properties of **AZD5462** were evaluated in rats and cynomolgus monkeys, demonstrating its suitability for oral administration.

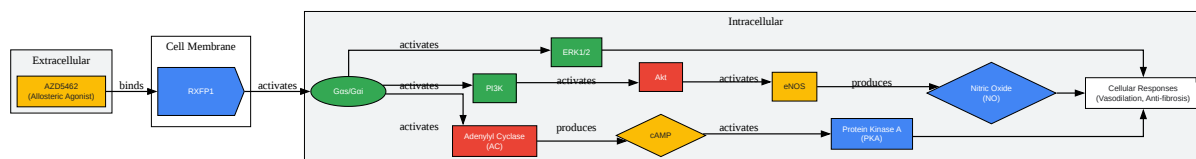
Species	Dose (IV, mg/kg)	Dose (PO, mg/kg)	CL (mL/min/kg)	Vd (L/kg)	T _{1/2} (IV, h)	T _{1/2} (PO, h)	Cmax (μM/L)	Oral Bioavailability (%)
Rat	2	1	24	0.98	1.2	2.9	0.23	58
Cynomolgus Monkey	2	5	9.1	0.56	4.7	7.2	0.94	12

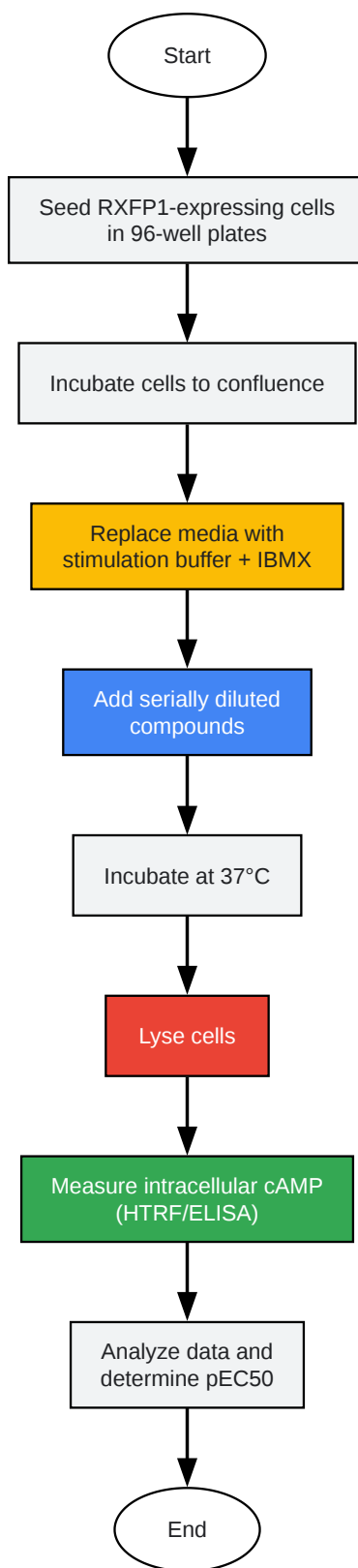
Data sourced from BioWorld.[9]

Mechanism of Action and Signaling Pathway

AZD5462 is an allosteric agonist of RXFP1.^{[7][10]} It activates a similar panel of downstream signaling pathways as the native ligand, relaxin H2.^{[2][3]} However, a key distinction is that **AZD5462** does not modulate relaxin H2-mediated cAMP second messenger responsiveness.^{[2][3][7]} The activation of RXFP1 by relaxin and its small-molecule agonists is complex, involving G-protein coupling and subsequent activation of various downstream effectors.

The diagram below illustrates the proposed signaling pathway of RXFP1 activation.





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